molecular formula C7H10N2O2S B2664637 Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate CAS No. 195987-24-7

Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate

Cat. No.: B2664637
CAS No.: 195987-24-7
M. Wt: 186.23
InChI Key: CTDKXYLLGISAHX-ZCFIWIBFSA-N
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Description

“Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate” is a chemical compound with the molecular formula C7H10N2O2S . It is a solid substance . The compound is also known as “Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate” and is available from various suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H10N2O2S . This indicates that the molecule is composed of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 186.23 . Unfortunately, the search results do not provide further details about its physical and chemical properties.

Scientific Research Applications

Synthesis Methods and Chemical Properties

The research into Methyl (2R)-2-amino-3-(1,3-thiazol-4-YL)propanoate and related compounds has led to advancements in synthesis methods and a deeper understanding of their chemical properties. For example, Katritzky et al. (2004) demonstrated the facile synthesis of oxazolines and thiazolines using microwave irradiation, which includes compounds related to this compound, highlighting efficient synthesis methods under mild conditions (Katritzky, Cai, Suzuki, & Singh, 2004). Additionally, the study on the geometry of racemic methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate by Hartung et al. (2003) provides insights into the stereochemical relations within similar compounds, indicating the complexity of their structural configurations (Hartung, Schwarz, Svoboda, & Fuess, 2003).

Chemical Reactions and Potential Applications

Further investigations into chemical reactions and potential applications of related thiazole derivatives have been explored. Sokolov & Aksinenko (2010) discussed reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles, which could lead to the formation of various acyclic and heterocyclic derivatives, suggesting potential applications in synthesizing biologically active compounds (Sokolov & Aksinenko, 2010). This highlights the versatility of thiazole compounds in synthetic chemistry and their potential in drug discovery.

Structural and Antiviral Studies

The compound's structural analysis and potential biological activities have also been a subject of research. Sharif et al. (2009) reported on the crystal structure of a similar compound, which helps in understanding the molecular interactions and potential for designing targeted molecules (Sharif, Tahir, Khan, Salariya, & Ahmad, 2009). Luo et al. (2012) synthesized new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, including thiazole derivatives, and evaluated their antiviral activity, suggesting the potential of such compounds in developing antiviral agents (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).

Properties

IUPAC Name

methyl (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)6(8)2-5-3-12-4-9-5/h3-4,6H,2,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDKXYLLGISAHX-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CSC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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